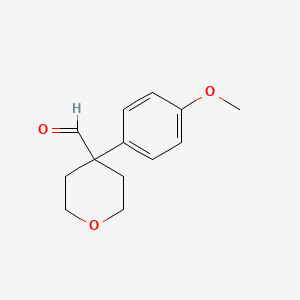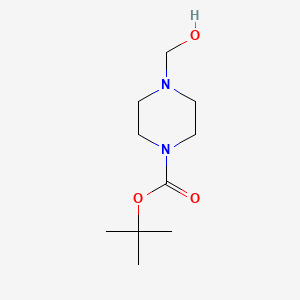
2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one is a quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzamide with propargyl bromide under basic conditions to form the intermediate 2-(prop-2-yn-1-ylamino)benzamide. This intermediate can then undergo cyclization with formaldehyde to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
科学的研究の応用
2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and prop-2-yn-1-yl groups may play a role in binding to these targets, influencing the compound’s overall efficacy and selectivity.
類似化合物との比較
Similar Compounds
2-(Hydroxymethyl)quinazolin-4(3H)-one: Lacks the prop-2-yn-1-yl group, which may result in different chemical and biological properties.
3-(Prop-2-yn-1-yl)quinazolin-4(3H)-one: Lacks the hydroxymethyl group, potentially affecting its reactivity and applications.
2-(Hydroxymethyl)-3-methylquinazolin-4(3H)-one: Contains a methyl group instead of the prop-2-yn-1-yl group, which may alter its chemical behavior.
Uniqueness
2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one is unique due to the presence of both the hydroxymethyl and prop-2-yn-1-yl groups. These functional groups can influence the compound’s reactivity, binding affinity, and overall properties, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
823235-13-8 |
|---|---|
分子式 |
C12H10N2O2 |
分子量 |
214.22 g/mol |
IUPAC名 |
2-(hydroxymethyl)-3-prop-2-ynylquinazolin-4-one |
InChI |
InChI=1S/C12H10N2O2/c1-2-7-14-11(8-15)13-10-6-4-3-5-9(10)12(14)16/h1,3-6,15H,7-8H2 |
InChIキー |
MOICXSQMJLJLSR-UHFFFAOYSA-N |
正規SMILES |
C#CCN1C(=NC2=CC=CC=C2C1=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromothieno[3,2-d]pyrimidine](/img/structure/B11887709.png)
![Methyl [2,2'-bipyridine]-3-carboxylate](/img/structure/B11887712.png)
![[Ethyl(methyl)silanediyl]dimethanediyl diacetate](/img/structure/B11887714.png)

![2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decane-3-thione](/img/structure/B11887726.png)

![2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11887751.png)




![(NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11887791.png)
![1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11887796.png)

